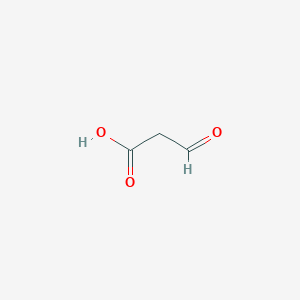
3-オキソプロパン酸
概要
科学的研究の応用
Methylergonovine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of ergot alkaloids.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter release.
Medicine: Extensively used in obstetrics to manage postpartum hemorrhage and in neurology for migraine treatment
Industry: Utilized in the pharmaceutical industry for the production of uterotonic agents.
作用機序
メチルエルゴノビンは、子宮の平滑筋に直接作用して、緊張、速度、およびリズム収縮の振幅を高めます。 この作用は、ドパミンD1受容体の結合と拮抗作用によって媒介され、迅速かつ持続的な強直性の子宮収縮効果をもたらします . さらに、メチルエルゴノビンは、αアドレナリン受容体に作用することで血管収縮を誘発します .
類似の化合物との比較
類似の化合物
エルゴノビン: メチルエルゴノビンよりも効力は低いですが、同様の子宮収縮作用を持つ天然麦角アルカロイド。
メチセルジド: 偏頭痛の治療に使用される別の麦角誘導体ですが、薬物動態が異なります。
ジヒドロエルゴタミン: メチルエルゴノビンと同様に偏頭痛の治療に使用されますが、作用機序が異なります.
独自性
メチルエルゴノビンは、子宮収縮を誘発する際の効力が高く、作用開始が速いことが特徴です。 また、産科と神経学の両方で二重の用途があることからも際立っており、医療現場で汎用性の高い化合物となっています .
生化学分析
Biochemical Properties
3-Oxopropanoic acid plays a significant role in biochemical reactions. It is functionally related to propionic acid and is a conjugate acid of a 3-oxopropanoate . It is an intermediate in several metabolic pathways throughout the cell .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Oxopropanoic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a relatively stable compound, but it can decompose under high temperatures .
Transport and Distribution
It is known that it is a relatively stable compound and can dissolve well in water .
Subcellular Localization
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
準備方法
合成経路と反応条件
メチルエルゴノビンは、一連の化学反応によってエルゴノビンから合成されます。このプロセスには、エルゴノビン分子の窒素原子にメチル基を付加することが含まれます。 このメチル化は、一般的に水酸化ナトリウムなどの塩基の存在下でヨウ化メチルを使用して達成されます .
工業生産方法
工業的な設定では、メチルエルゴノビンは半合成法によって生産されます。このプロセスは、麦角菌からのエルゴノビンの抽出から始まり、その後化学修飾されてメチルエルゴノビンが生成されます。 最終生成物は、結晶化やその他の分離技術によって精製され、医薬品グレードの品質が確保されます .
化学反応の分析
反応の種類
メチルエルゴノビンは、次のようなさまざまな化学反応を起こします。
酸化: メチルエルゴノビンは酸化されてメチルエルゴノビンN-オキシドを形成することができます。
還元: メチルエルゴノビンの還元により、ジヒドロメチルエルゴノビンが生成される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
酸化: メチルエルゴノビンN-オキシド。
還元: ジヒドロメチルエルゴノビン。
科学研究の応用
メチルエルゴノビンは、科学研究において幅広い用途があります。
化学: 麦角アルカロイドの反応性を研究するためのモデル化合物として使用されます。
生物学: 平滑筋収縮と神経伝達物質の放出に対する効果について調査されています。
類似化合物との比較
Similar Compounds
Ergonovine: A natural ergot alkaloid with similar uterotonic properties but less potent than methylergonovine.
Methysergide: Another ergot derivative used in the treatment of migraines but with different pharmacokinetic properties.
Dihydroergotamine: Used for migraine treatment, similar to methylergonovine but with a different mechanism of action.
Uniqueness
Methylergonovine is unique due to its high potency and rapid onset of action in inducing uterine contractions. It is also distinguished by its dual application in both obstetrics and neurology, making it a versatile compound in medical practice .
特性
IUPAC Name |
3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKURXIZZOAYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239064 | |
| Record name | Malonic semialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Malonic semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
926-61-4 | |
| Record name | 3-Oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonic semialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic semialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K1T0U0R4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Malonic semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Oxopropanoic acid?
A1: The molecular formula of 3-Oxopropanoic acid is C3H4O3, and its molecular weight is 88.06 g/mol.
Q2: What spectroscopic data is available for characterizing 3-Oxopropanoic acid and its derivatives?
A2: Researchers frequently utilize spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR [, , , , ], and mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization – Time Of Flight (MALDI-TOF) [] and Electrospray Ionization Mass Spectrometry (ESI-MS) [], to characterize 3-Oxopropanoic acid derivatives and their complexes. These techniques provide insights into the molecular structure, functional groups, and interactions of these compounds. [, , , , , ]
Q3: How can 3-Oxopropanoic acid derivatives be synthesized using reactions with terminal alkynes?
A3: 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives readily react with various terminal alkynes in the presence of a palladium catalyst, copper(I) iodide, and triethylamine. This reaction, conducted in N,N-dimethylformamide at room temperature, yields (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. [, ]
Q4: What is the role of polyphosphoric acid in the synthesis of certain heterocyclic compounds from 3-Oxopropanoic acid derivatives?
A4: Polyphosphoric acid (PPA) acts as a cyclizing agent in synthesizing various heterocyclic compounds, including 2,4-dihydroxyquinoline derivatives and pyrano[3,2-g]chromene-2,8-dione, from corresponding 3-Oxopropanoic acid derivatives. []
Q5: Can 3-Oxopropanoic acid derivatives be used to synthesize compounds with potential pharmaceutical applications?
A5: Yes, researchers have investigated the synthesis of novel thrombin inhibitors utilizing a 1,4-benzoxazine-3(4H)-one scaffold derived from 3-Oxopropanoic acid. One such compound, 3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid, displayed potent thrombin inhibition (Ki = 2.6 nM) and high selectivity against trypsin and factor Xa. []
Q6: How do certain chiral 3-Oxopropanoic acid derivatives influence proline peptide bond isomerization?
A6: Acyl moieties derived from specific chiral 3-Oxopropanoic acid derivatives, such as (2S)-2,6-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and (2R)-3-methoxy-2-methyl-2-(4-methyl-2-nitrophenoxy)-3-oxopropanoic acid, have demonstrated the ability to influence the cis/trans ratio of the proline peptide bond, favoring the trans conformation. This finding suggests their potential as chiral peptidomimetic building blocks for influencing proline conformation in various molecules. []
Q7: Has any research explored the potential of 3-Oxopropanoic acid derivatives for treating dyslipidemia?
A7: Yes, researchers have investigated a selective thyromimetic compound, KB2115 [(3-[[3,5-dibromo-4-[4-hydroxy-3-(1-methylethyl)-phenoxy]-phenyl]-amino]-3-oxopropanoic acid)], derived from 3-Oxopropanoic acid for its potential in treating dyslipidemia. In human studies, KB2115 effectively lowered total and LDL cholesterol levels while stimulating bile acid synthesis without causing noticeable cardiac side effects. These findings suggest the potential of selective thyromimetics like KB2115 as therapeutic agents for dyslipidemia and potentially atherosclerosis. []
Q8: What is known about the formation of 3-Oxopropanoic acid derivatives in the atmosphere and their contribution to secondary organic aerosol (SOA) formation?
A8: Atmospheric modeling studies using the Master Chemical Mechanism (MCM) and the Chemical Aqueous-Phase Radical Mechanism (CAPRAM) suggest that 3-Oxopropanoic acid itself, along with other related compounds like glyoxylic, oxalic, and malonic acid, contribute significantly to SOA formation. These compounds are primarily generated through the aqueous oxidation of precursor compounds like glyoxal, hydrated glyoxylic acid, nitro 2-oxopropanoate, and hydrated 3-oxopropanoic acid. The study highlights the significant role of aqueous-phase chemical processes in the formation of these multifunctional carboxylic acids in the atmosphere. [, ]
Q9: Have any studies explored the microbial catabolism of 3-Oxopropanoic acid derivatives like acetovanillone and acetosyringone for potential biotechnological applications?
A9: Yes, research has identified the acvABCDEF gene cluster in Sphingobium sp. strain SYK-6, which is responsible for the catabolism of acetovanillone and acetosyringone. This discovery opens up possibilities for utilizing these genes in biotechnological applications, such as converting these compounds into valuable chemicals like cis,cis-muconic acid. This approach could contribute to more sustainable and efficient chemical production from lignin. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


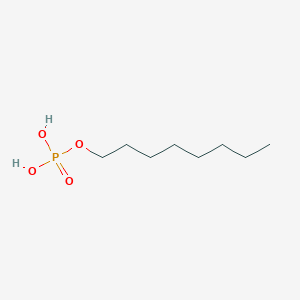
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

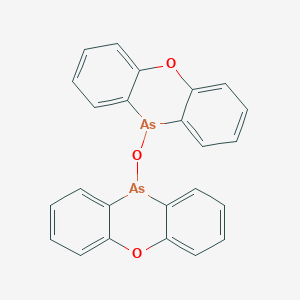

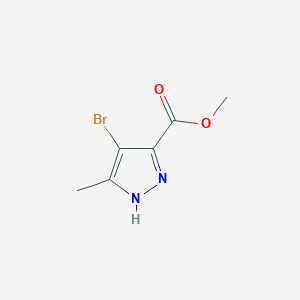
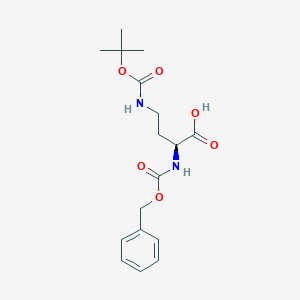
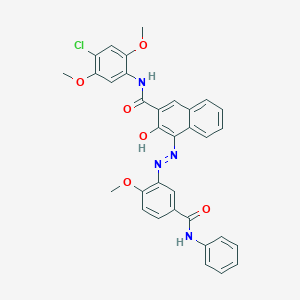
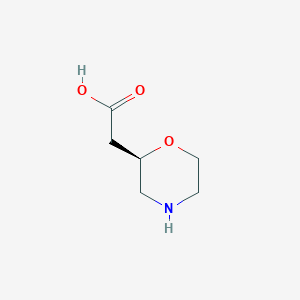
![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
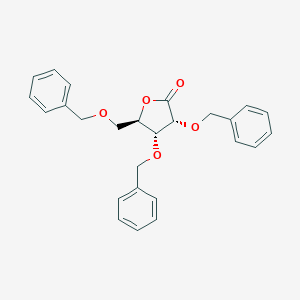
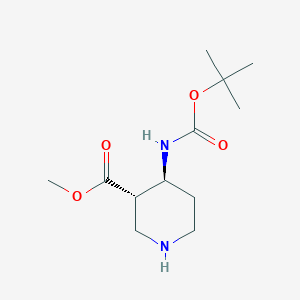

![2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]](/img/structure/B36029.png)
